Dimethiodal Sodium

Description

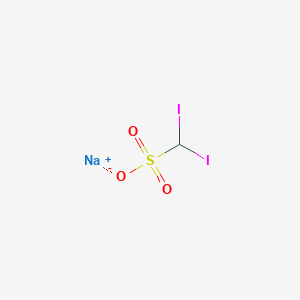

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;diiodomethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2I2O3S.Na/c2-1(3)7(4,5)6;/h1H,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPILDHPJSYVNAF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)[O-])(I)I.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHI2NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904620 | |

| Record name | Dimethiodal sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124-88-9 | |

| Record name | Dimethiodal sodium [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethiodal sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHIODAL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6Z53YN55N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dimethiodal Sodium: A Technical Overview of an Early Radiopaque Contrast Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethiodal Sodium is an early-generation, water-soluble iodinated radiopaque contrast medium. Historically, it was utilized in diagnostic imaging, primarily in urography, to enhance the visualization of the urinary tract. As with other iodine-containing contrast agents, its mechanism of action is rooted in the physicochemical properties of the iodine atoms it carries, which effectively attenuate X-rays, thereby creating a contrast between the tissues containing the agent and the surrounding structures. Due to the advent of safer and more efficient contrast media, this compound is now largely of historical interest, and detailed modern pharmacological data is scarce. This guide provides a technical overview based on the general principles of early ionic iodinated contrast agents.

Core Mechanism of Action: Radiopacity

The fundamental mechanism of action of this compound as a contrast agent is its ability to absorb X-rays. This property is directly attributable to the high atomic number and electron density of the iodine atoms within its molecular structure. When X-rays pass through the body, they are attenuated to varying degrees by different tissues. Tissues containing elements with higher atomic numbers, such as the iodine in this compound, will absorb more X-rays.

This differential absorption creates a "shadow" on the radiographic image. When this compound is introduced into a specific body cavity or vascular system and is subsequently imaged with X-rays, the path and distribution of the contrast agent appear opaque (white or light grey) on the resulting radiograph. This opacification allows for the detailed visualization of the morphology and, to some extent, the function of the anatomical structures being examined.

Logical Flow of Radiographic Enhancement

Caption: Logical workflow of this compound as a contrast agent.

Physicochemical and Pharmacokinetic Properties (General Profile)

| Property | General Characteristics of Early Ionic Iodinated Contrast Media |

| Chemical Class | Ionic, water-soluble organic iodine compound |

| Primary Indication | Intravenous Urography |

| Route of Administration | Intravenous |

| Distribution | Primarily in the extracellular fluid space |

| Protein Binding | Generally low |

| Metabolism | Not significantly metabolized |

| Primary Route of Excretion | Renal (via glomerular filtration) |

| Half-life | Relatively short, with rapid renal clearance |

Experimental Protocols

Detailed experimental protocols for the synthesis and clinical use of this compound are not prevalent in modern databases. However, a general protocol for its primary application, intravenous urography, can be outlined based on historical and standard radiological practices.

General Protocol for Intravenous Urography with an Ionic Contrast Medium

-

Patient Preparation:

-

Fasting for several hours prior to the procedure to reduce bowel gas and fecal matter, which can obscure the urinary tract.

-

Assessment of renal function (e.g., serum creatinine) to ensure the patient can safely clear the contrast agent.

-

Inquiry about any history of allergies, particularly to iodine or previous contrast media.

-

-

Contrast Administration:

-

A sterile solution of the iodinated contrast medium is injected intravenously, typically into a vein in the arm.

-

The dose is calculated based on the patient's weight and the specific concentration of the contrast agent.

-

-

Imaging Sequence:

-

A series of radiographs of the abdomen are taken at specific time intervals after the injection.

-

Immediate (Nephrogram phase): An image taken shortly after injection shows the contrast accumulating in the renal parenchyma.

-

5-15 minutes (Pyelogram phase): Images taken as the contrast is excreted into the calyces, renal pelves, and ureters.

-

Later images: Additional radiographs may be taken to visualize the bladder as it fills with the contrast-laden urine.

-

Experimental Workflow for Urography

Caption: General experimental workflow for intravenous urography.

Signaling Pathways

The mechanism of action of this compound as a contrast agent does not involve interaction with specific signaling pathways in the pharmacological sense. Its effect is based on its physical properties rather than a biological or receptor-mediated response.

Conclusion

This compound represents an important step in the historical development of medical imaging. Its mechanism of action is straightforward, relying on the radiopaque properties of iodine to provide contrast in radiographic examinations. While it has been superseded by newer, safer, and more effective agents with lower osmolality and fewer adverse effects, understanding the principles behind these early contrast media provides valuable context for the ongoing development of diagnostic imaging agents. The lack of detailed, modern quantitative data for this compound underscores its historical status and the advancements made in the field of radiology.

An In-depth Technical Guide to the Synthesis and Characterization of Dimethiodal Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethiodal Sodium (CAS No. 124-88-9), also known as sodium diiodomethanesulfonate, is an organoiodine compound that has historically been utilized as a radiocontrast agent. Its high iodine content provides excellent X-ray attenuation, making it suitable for imaging various physiological systems. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, a summary of its chemical and physical properties, and an exploration of its mechanism of action as a contrast medium. The information is presented to aid researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in understanding and potentially improving upon this class of compounds.

Chemical Properties and Data

This compound is a sodium salt of diiodomethanesulfonic acid. A summary of its key chemical data is presented in the table below.

| Property | Value |

| IUPAC Name | sodium;diiodomethanesulfonate |

| Synonyms | This compound, Sodium diiodomethanesulfonate, Diiodomethanesulfonic acid sodium salt |

| CAS Number | 124-88-9 |

| Molecular Formula | CHI₂NaO₃S |

| Molecular Weight | 369.87 g/mol |

| Physical Appearance | (Data not readily available) |

| Melting Point | (Data not readily available) |

| Solubility | (Data not readily available) |

| Stability | (Data not readily available) |

Note: Detailed physical properties such as melting point, solubility, and stability are not widely reported in readily accessible literature.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of iodoform (triiodomethane) with a sulfite salt in an aqueous solution. This process yields diiodomethanesulfonic acid, which is then converted to its sodium salt. The following experimental protocols are based on a foundational German patent (DE581818C) which details this synthetic pathway.[1]

Experimental Protocol 1: Synthesis using Calcium Carbonate

This protocol describes the synthesis of the precursor, iodomethanesulfonic acid, and its subsequent conversion to the sodium salt.

Materials:

-

Iodoform (CHI₃)

-

Calcium Carbonate (CaCO₃)

-

Sodium Sulfite (Na₂SO₃), 95% purity

-

Water

-

Acetone

-

Methanol

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

A mixture of 500 parts by weight of iodoform, 70 parts by weight of calcium carbonate, and 340 parts by weight of 95% sodium sulfite is prepared in 3 liters of water.

-

The mixture is gently boiled for 24 hours with continuous stirring under reflux cooling.

-

After cooling, the precipitated calcium carbonate and calcium sulfate are removed by suction filtration.

-

The clear filtrate is then evaporated to dryness.

-

The resulting powdered residue is extracted multiple times with acetone to remove any sodium iodide byproduct.

-

The remaining residue is then exhaustively extracted with methanol. The sodium sulfate formed during the reaction remains as an insoluble solid.

-

The methanolic solution is concentrated to yield sodium iodomethanesulfonate (a related compound, as the patent is for iodomethanesulfonic acid and its salts). Further purification can be achieved by recrystallization.

Experimental Protocol 2: Synthesis using Barium Carbonate

An alternative protocol is provided which utilizes barium carbonate.

Materials:

-

Iodoform (CHI₃)

-

Barium Carbonate (BaCO₃)

-

Sodium Hydrosulfite (Na₂S₂O₄)

-

Water

-

Sodium Sulfate (Na₂SO₄) solution

Procedure:

-

A suspension of 500 parts by weight of iodoform and 320 parts by weight of barium carbonate is prepared in 2.5 liters of water.

-

A solution of 150 parts by weight of sodium hydrosulfite in 1 liter of water is added to the suspension with heating, stirring, and reflux. The addition rate is controlled to maintain a constant, gentle boil.

-

After approximately 4 hours of gentle boiling, the mixture is allowed to cool.

-

An amount of sodium sulfate solution equivalent to the barium carbonate used (containing approximately 230 g of sodium sulfate) is added to the mixture.

-

The precipitate is removed by suction filtration to yield the product in the filtrate.

Characterization of this compound

Detailed spectroscopic and analytical characterization data for this compound is scarce in modern literature. Standard analytical techniques would be required to confirm the identity and purity of the synthesized compound.

Recommended Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the structure of the diiodomethanesulfonate anion.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the sulfonate (S=O) and C-I bonds.

-

Mass Spectrometry (MS): To determine the molecular weight of the anion and confirm the elemental composition.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, iodine, sodium, oxygen, and sulfur.

Due to the lack of available spectral data, a logical workflow for the characterization process is presented below.

Mechanism of Action as a Radiocontrast Agent

The utility of this compound as a contrast agent is derived from the presence of two high-atomic-number iodine atoms in its structure. The fundamental principle of action for all iodinated contrast media is the attenuation of X-rays.

When X-rays pass through the body, they are attenuated to different degrees by various tissues. Tissues with higher electron density, such as bone, absorb more X-rays and appear white on a radiograph. Soft tissues have lower electron density and appear in shades of gray. By introducing a substance with a high atomic number, like iodine, into a specific anatomical structure (e.g., blood vessels, urinary tract), the X-ray attenuation of that structure is significantly increased. This results in a much brighter appearance on the resulting image, providing a clear delineation of the structure from the surrounding tissues.

The signaling pathway, in this context, is a physical interaction rather than a biological one. The process can be visualized as follows:

Conclusion

References

Diiodomethanesulfonic Acid Sodium Salt: A Technical Overview of a Sparsely Documented Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiodomethanesulfonic acid sodium salt, also known by its synonym Dimethiodal sodium, is an organoiodine compound with the chemical formula CHI₂NaO₃S.[1] Despite its clear chemical structure and registration with a CAS number of 124-88-9, this compound remains sparsely documented in readily accessible scientific literature. This technical guide aims to consolidate the available information on its chemical identity and provide a framework for future research by highlighting the significant gaps in our understanding of its chemical properties and stability.

Chemical Identity

A summary of the fundamental identifiers for diiodomethanesulfonic acid sodium salt is provided in the table below.

| Identifier | Value |

| Chemical Name | Diiodomethanesulfonic acid sodium salt |

| Synonyms | This compound |

| CAS Number | 124-88-9 |

| Molecular Formula | CHI₂NaO₃S |

| Molecular Weight | 393.86 g/mol |

| Chemical Structure | I₂CHSO₃Na |

Physicochemical Properties: A Knowledge Gap

A thorough review of scientific databases and literature reveals a significant lack of quantitative data regarding the physicochemical properties of diiodomethanesulfonic acid sodium salt. Critical parameters essential for drug development and chemical research, such as melting point, boiling point, solubility in various solvents (aqueous and organic), and the acid dissociation constant (pKa) of its corresponding acid, are not publicly documented. This absence of data prevents a comprehensive assessment of its potential applications and handling requirements.

Stability and Decomposition

Information regarding the stability of diiodomethanesulfonic acid sodium salt is not available in the public domain. The stability of a compound, particularly under various conditions such as temperature, light, and pH, is a critical factor in its synthesis, storage, and application. Without experimental data, any discussion on its decomposition pathways or potential degradation products would be purely speculative. General knowledge of related organoiodine and sulfonic acid compounds suggests potential sensitivity to light and thermal degradation, but specific studies on this salt are required for confirmation.

Experimental Protocols: A Call for Research

Detailed experimental protocols for the synthesis, purification, and analysis of diiodomethanesulfonic acid sodium salt are not described in the reviewed literature. To facilitate further investigation into this compound, the following general methodologies, which would require empirical optimization, are proposed.

Proposed Synthetic Workflow

A potential synthetic route could involve the iodination of methanesulfonic acid followed by neutralization with a sodium base. The logical workflow for such a synthesis and subsequent characterization is depicted below.

Caption: Proposed workflow for synthesis and characterization.

Analytical Characterization Workflow

To confirm the identity and purity of synthesized diiodomethanesulfonic acid sodium salt, a standard analytical workflow would be employed.

Caption: Standard analytical workflow for characterization.

Signaling Pathways and Biological Activity

There is no information available in the public domain regarding the biological activity of diiodomethanesulfonic acid sodium salt or its involvement in any signaling pathways. Its structural similarity to other organosulfonates might suggest potential biological interactions, but this remains an open area for investigation.

Conclusion and Future Directions

Diiodomethanesulfonic acid sodium salt is a chemical entity for which basic identification is available but detailed scientific characterization is conspicuously absent. The lack of data on its physicochemical properties, stability, and biological activity presents a significant barrier to its potential application in research and development. This guide serves to highlight these knowledge gaps and to propose a structured approach for future research. The scientific community is encouraged to undertake systematic studies to elucidate the properties of this compound, which would be invaluable for expanding the landscape of available chemical tools.

References

A Historical Review of Iodinated Organic Compounds in Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Iodinated organic compounds have been indispensable tools in the advancement of science and medicine for over a century. The unique properties of the iodine atom—its high atomic weight, the relative weakness of the carbon-iodine bond, and the existence of readily produced, medically useful radioisotopes—have enabled transformative developments across diverse fields. This technical guide provides a historical overview of the pivotal applications of these compounds in research, focusing on their roles as X-ray contrast media, tracers in radioimmunoassays, and versatile reagents in organic synthesis. It includes quantitative data, detailed experimental protocols from foundational studies, and workflow diagrams to illustrate the core principles and methodologies that have become cornerstones of modern research.

Pioneers of Medical Imaging: Iodinated Radiocontrast Agents

The ability to visualize soft tissues with X-rays was severely limited until the introduction of contrast agents. The high atomic number (Z=53) of iodine makes it an excellent absorber of X-rays, a property that was quickly exploited. Early research moved from toxic inorganic iodides to covalently-bound organic molecules, which dramatically improved patient tolerance and diagnostic efficacy. This shift marked the beginning of modern medical imaging. Most modern injected radiographic contrast media are iodine-based[1].

Quantitative Properties of Early Radiocontrast Agents

The development of iodinated contrast agents was a stepwise progression of increasing efficacy and reducing toxicity. The goal was to maximize iodine content per molecule while minimizing adverse physiological effects. The table below summarizes key quantitative data for some pioneering compounds.

| Chemical Name / Brand Name | Year of Introduction (Approx.) | Chemical Structure | Iodine Content (% by weight) | Acute Intravenous LD50 (in mice, g/kg) |

| Sodium Methiodal (Uroselectan) | 1929 | I-CH₂-SO₃Na | 51.5% | ~4.5 |

| Iodopyracet (Diodrast) | 1931 | 3,5-diiodo-4-pyridone-N-acetic acid diethanolamine | 49.8% | ~3.0 |

| Acetrizoate Sodium | 1950 | 3-acetamido-2,4,6-triiodobenzoic acid | 65.8% | ~1.4 |

| Diatrizoate Sodium (Hypaque) | 1954 | 3,5-diacetamido-2,4,6-triiodobenzoic acid | 59.9% | ~12.0 |

Note: LD50 values are approximate and vary between studies and animal models. They are provided for comparative purposes.

Diagram: Workflow of Contrast Agent Application

The general process, from administration to imaging, follows a clear workflow designed to maximize image contrast in the target anatomy.

Caption: General workflow for the clinical application of an iodinated contrast agent.

Historical Experimental Protocol: Synthesis of Diatrizoic Acid

The synthesis of diatrizoic acid, the parent compound of widely used contrast agents like Hypaque, was a landmark achievement. The following protocol is a summary of the methodologies developed in the mid-20th century.

Objective: To synthesize 3,5-diacetamido-2,4,6-triiodobenzoic acid from 3,5-dinitrobenzoic acid.

Methodology:

-

Reduction: 3,5-dinitrobenzoic acid is reduced to 3,5-diaminobenzoic acid. This is typically achieved using a reducing agent like tin(II) chloride in the presence of concentrated hydrochloric acid, followed by neutralization.

-

Iodination: The resulting 3,5-diaminobenzoic acid is treated with an iodine monochloride (ICl) solution in an acidic medium (e.g., acetic acid). The electrophilic iodine substitutes at the ortho and para positions relative to the amino groups, resulting in the formation of 3,5-diamino-2,4,6-triiodobenzoic acid.

-

Acetylation: The amino groups of the tri-iodinated intermediate are then acetylated. This is accomplished by reacting the compound with an excess of acetic anhydride, often with a catalytic amount of a strong acid.

-

Purification: The final product, diatrizoic acid, precipitates from the reaction mixture. It is then isolated by filtration, washed extensively with water to remove impurities, and dried. Recrystallization from a suitable solvent like aqueous ethanol may be performed to achieve higher purity.

Illuminating Biology: Radioiodine in Diagnostics and Research

The availability of radioactive isotopes of iodine revolutionized biological and medical research. The thyroid gland's natural affinity for iodine made it an immediate subject of study.[2] However, the most impactful application was arguably the development of the radioimmunoassay (RIA) by Rosalyn Yalow and Solomon Berson, which for the first time allowed for the precise measurement of minute quantities of hormones and other substances in the blood. This work relied on labeling peptides and proteins with radioiodine.

Properties of Key Iodine Radioisotopes in Research

Different isotopes of iodine offer distinct advantages for research and clinical applications based on their half-lives and decay characteristics. Controlled production of isotopes like 123I, 125I, and 131I is crucial for nuclear medicine.[3]

| Isotope | Half-Life | Principal Emission(s) | Photon Energy (keV) | Primary Historical Research Application |

| Iodine-131 (¹³¹I) | 8.02 days | Beta (β⁻), Gamma (γ) | 364 | Thyroid uptake studies, Ablation therapy |

| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (γ), X-rays | 27-35 | Radioimmunoassay (RIA), Autoradiography |

| Iodine-123 (¹²³I) | 13.2 hours | Gamma (γ) | 159 | Diagnostic thyroid imaging (SPECT) |

Diagram: Principle of Competitive Radioimmunoassay (RIA)

The RIA technique is based on the principle of competitive binding, where a radiolabeled antigen competes with an unlabeled antigen from a sample for a limited number of antibody binding sites.

Caption: The competitive binding principle underlying Radioimmunoassay (RIA).

Historical Experimental Protocol: Protein Radioiodination (Chloramine-T Method)

The Chloramine-T method was a widely adopted protocol for labeling tyrosine residues in proteins and peptides with radioiodine, making techniques like RIA possible.

Objective: To covalently attach ¹²⁵I to a target protein for use as a tracer.

Materials:

-

Target protein (e.g., insulin) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Sodium Iodide [¹²⁵I].

-

Chloramine-T solution (oxidizing agent).

-

Sodium metabisulfite solution (reducing agent, to stop the reaction).

-

Potassium iodide solution (carrier).

-

Separation column (e.g., Sephadex G-25) for purification.

Methodology:

-

Reaction Setup: In a small vial, the protein solution is mixed with the Sodium Iodide [¹²⁵I].

-

Initiation: A freshly prepared solution of Chloramine-T is added to the vial. Chloramine-T oxidizes the [¹²⁵I]⁻ iodide to a reactive species (likely hypoiodous acid or molecular iodine) which then electrophilically attacks the phenol ring of tyrosine residues on the protein. The reaction is allowed to proceed for a very short time (typically 30-60 seconds) at room temperature with gentle mixing.

-

Termination: The reaction is quenched by adding sodium metabisulfite. This reducing agent instantly consumes any unreacted oxidizing agent, stopping the iodination process.

-

Purification: A carrier solution of non-radioactive potassium iodide is added. The entire reaction mixture is then applied to a size-exclusion chromatography column (e.g., Sephadex G-25). The larger, labeled protein elutes first, effectively separating it from smaller molecules like unreacted ¹²⁵I, salts, and reactants.

-

Analysis: Fractions are collected from the column and their radioactivity is measured in a gamma counter to identify the protein-containing peak. The specific activity of the labeled protein can then be calculated.

Foundational Reagents in Organic Synthesis

The unique chemical properties of the carbon-iodine (C-I) bond have made iodinated organic compounds valuable reagents and intermediates in synthesis. The C-I bond is the weakest of the carbon-halogen bonds, making iodide an excellent leaving group. This reactivity has been exploited in numerous classical and modern organic reactions.

Overview of Key Historical Reactions Involving Organoiodides

Several foundational reactions in organic chemistry rely on the use or formation of organoiodides.

| Reaction Name | Year of Discovery | Description | Typical Application |

| Iodoform Test | 1822 (Serullas) | Reaction of a methyl ketone (or a compound that can be oxidized to one) with iodine and a base to produce a yellow precipitate of iodoform (CHI₃). | Qualitative test for the presence of methyl ketones or secondary alcohols adjacent to a methyl group. |

| Sandmeyer Reaction | 1884 | Conversion of a primary aromatic amine to an aryl halide via a diazonium salt intermediate. Using potassium iodide (KI) introduces iodine onto the aromatic ring. | Synthesis of aryl iodides from anilines, which are often difficult to prepare by direct iodination. |

| Finkelstein Reaction | 1910 | A halide exchange reaction, typically converting an alkyl chloride or bromide to an alkyl iodide using sodium iodide in acetone. | Synthesis of alkyl iodides. The reaction is driven by the precipitation of NaCl or NaBr in acetone. |

| Dess-Martin Oxidation | 1983 | Oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, using the hypervalent iodine compound Dess-Martin periodinane (DMP). | Mild and selective oxidation under neutral conditions, particularly useful for complex molecules. |

Diagram: Logical Flow of the Sandmeyer Reaction for Aryl Iodide Synthesis

The Sandmeyer reaction provides a reliable pathway to synthesize aryl iodides from readily available anilines.

Caption: Logical steps for synthesizing an aryl iodide via the Sandmeyer reaction.

Historical Experimental Protocol: The Iodoform Test

This classic qualitative test was historically used in organic chemistry to identify the presence of specific structural motifs.

Objective: To detect the presence of a methyl ketone or a secondary alcohol that can be oxidized to a methyl ketone.

Methodology:

-

Sample Preparation: A small amount of the unknown organic compound is dissolved in a suitable solvent, such as water or dioxane, in a test tube.

-

Reagent Addition: An excess of iodine solution (typically I₂ dissolved in potassium iodide solution) is added, followed by the dropwise addition of a sodium hydroxide solution until the brown color of the iodine just disappears and a pale yellow color persists.

-

Observation: The test tube is warmed gently in a water bath for a few minutes and then allowed to cool.

-

Interpretation: The formation of a pale yellow precipitate with a characteristic "antiseptic" or "medicinal" odor is a positive result, indicating the presence of iodoform (CHI₃). This confirms the presence of the target functional group in the original sample. The yellow precipitate is solid and its formation can be used to confirm the presence of a ketoile group.[4]

Conclusion

From enabling the visualization of the human vascular system to providing the means to measure hormones with picomolar precision, and serving as a fundamental tool in the synthesis of complex molecules, iodinated organic compounds have played a truly transformative role in scientific research. The historical applications detailed in this guide laid the groundwork for countless modern technologies in medicine, biochemistry, and materials science. The principles behind their use—X-ray attenuation, radio-tracing, and controlled chemical reactivity—remain as relevant today as they were in the pioneering experiments of the past century, demonstrating the enduring legacy of this versatile class of molecules.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Mechlorethamine and its Analogs

Disclaimer: The CAS number provided in the topic (124-88-9) corresponds to Dimethiodal Sodium. However, the request for in-depth information, including signaling pathways and experimental workflows, strongly suggests an interest in a well-characterized cytotoxic agent. The information provided below pertains to Mechlorethamine and its derivatives, a class of nitrogen mustards that are potent DNA alkylating agents and have been extensively studied in cancer research. This technical guide assumes the user's interest lies in this class of compounds.

This guide provides a comprehensive overview of the physical and chemical properties of Mechlorethamine and its related compounds, intended for researchers, scientists, and drug development professionals. The information is presented in a structured format with quantitative data summarized in tables, detailed experimental protocols, and visualizations of key biological and experimental processes.

Physical and Chemical Properties

The physical and chemical properties of Mechlorethamine and its oxide hydrochloride analog are summarized in the tables below. These properties are crucial for understanding the compound's behavior in biological systems and for developing appropriate handling and formulation strategies.

Table 1: Physical and Chemical Properties of Mechlorethamine Hydrochloride

| Property | Value | Reference |

| CAS Number | 55-86-7 | [1] |

| Molecular Formula | C₅H₁₁Cl₂N·HCl | [2] |

| Molecular Weight | 192.52 g/mol | [1][2] |

| Appearance | Light yellow-brown, crystalline, hygroscopic powder | [1][2] |

| Melting Point | 108-111 °C | [1][2][3] |

| Solubility | Very soluble in water; Soluble in alcohol | [1][2] |

| Stability | Stable, but hygroscopic. Solutions decompose on standing and should be prepared immediately before use. | [2][4] |

| pKa | 6.43 (Uncertain) | [3] |

Table 2: Physical and Chemical Properties of Mechlorethamine Oxide Hydrochloride

| Property | Value | Reference |

| CAS Number | 302-70-5 (Related) | [5] |

| Molecular Formula | C₅H₁₂Cl₃NO | [5] |

| Molecular Weight | 208.5 g/mol | [5] |

| Appearance | Colorless crystals; Prisms from acetone | [5] |

| Stability | Nitrogen vesicants tend to polymerize, which can be exothermic. | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of DNA alkylating agents like Mechlorethamine.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

Protocol:

-

Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device).[7]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[8]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6] A pure compound will have a sharp melting range of 1-2 °C.[7]

Determination of Solubility

Solubility is a fundamental property that influences a compound's bioavailability and formulation.

Protocol:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, DMSO) are chosen for the test.

-

Sample Preparation: A known amount of the compound is added to a known volume of the solvent in a vial at a specific temperature (e.g., room temperature).

-

Equilibration: The mixture is agitated (e.g., using a shaker or vortex mixer) for a sufficient period to ensure equilibrium is reached.

-

Observation and Quantification: The solution is visually inspected for undissolved solid. For quantitative analysis, the saturated solution is filtered or centrifuged to remove any undissolved solute, and the concentration of the dissolved compound in the supernatant is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC). The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.[9][10]

Cytotoxicity Assay

Cytotoxicity assays are used to determine the concentration at which a compound is toxic to cells.

Protocol:

-

Cell Culture: Adherent or suspension cells are cultured in appropriate media and conditions. For the assay, cells are seeded into multi-well plates at a predetermined density and allowed to attach (for adherent cells) or stabilize.[11]

-

Compound Treatment: The test compound is serially diluted to a range of concentrations. The media in the cell plates is replaced with media containing the different concentrations of the compound. Control wells with untreated cells and vehicle-only treated cells are included.[11][12]

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).[12]

-

Viability Assessment: Cell viability is assessed using a variety of methods:

-

MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[13]

-

Live/Dead Staining: Uses fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) to differentiate between live and dead cells, often quantified by flow cytometry or fluorescence microscopy.[13]

-

-

Data Analysis: The results are used to generate a dose-response curve, from which the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth or viability) can be calculated.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the cell cycle progression.

Protocol:

-

Cell Treatment and Harvesting: Cells are treated with the compound of interest for a defined period. Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and counted.

-

Fixation: Cells are fixed to permeabilize the cell membrane, typically using ice-cold 70% ethanol, and stored at -20°C.

-

Staining: The fixed cells are washed and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI), in the presence of RNase to prevent staining of double-stranded RNA.[14]

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The intensity of the fluorescence from the DNA-binding dye is proportional to the amount of DNA in each cell.

-

Data Analysis: The resulting data is plotted as a histogram of DNA content. Cells in the G0/G1 phase will have a 2n DNA content, cells in the G2/M phase will have a 4n DNA content, and cells in the S phase will have a DNA content between 2n and 4n.[15][16] This allows for the quantification of the percentage of cells in each phase of the cell cycle.

Western Blot Analysis of DNA Damage Response Proteins

Western blotting is used to detect and quantify specific proteins, in this case, proteins involved in the DNA damage response pathway.

Protocol:

-

Protein Extraction: Cells are treated with the compound, and then lysed to release their proteins. The total protein concentration is determined using a protein assay (e.g., BCA assay).[17]

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[18]

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.

-

Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the protein of interest (e.g., phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks). After washing, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and binds to the primary antibody.[18]

-

Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or with a digital imager.[18]

-

Analysis: The intensity of the bands on the western blot corresponds to the amount of the target protein. A loading control protein (e.g., β-actin or GAPDH) is also probed to ensure equal protein loading between lanes.

Mandatory Visualizations

Signaling Pathway of DNA Damage and Repair Induced by Nitrogen Mustards

Experimental Workflow for Characterizing a DNA Alkylating Agent

References

- 1. medkoo.com [medkoo.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Mechlorethamine hydrochloride CAS#: 55-86-7 [m.chemicalbook.com]

- 4. Mechlorethamine hydrochloride | 55-86-7 [chemicalbook.com]

- 5. Mechlorethamine Oxide Hydrochloride | C5H12Cl3NO | CID 9334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. ursinus.edu [ursinus.edu]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. bio-rad.com [bio-rad.com]

- 18. bosterbio.com [bosterbio.com]

A Technical Guide to the Solubility of Dimethiodal Sodium in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dimethiodal sodium in organic solvents. Due to the limited availability of direct quantitative data for this compound, this document infers its probable solubility characteristics based on structurally similar compounds. Furthermore, it offers detailed experimental protocols for determining solubility and presents a logical workflow for this process.

Core Concepts in Solubility

Solubility is a critical physicochemical property of a drug substance, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1] It is defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure.[2][3] For pharmaceutical development, understanding a compound's solubility in various solvents, including organic solvents, is crucial for formulation, purification, and various analytical procedures.[4]

Inferred Solubility Profile of this compound

Compounds such as disodium 2,6-naphthalenedisulfonate and disodium 1,5-naphthalenedisulfonate have been reported to be soluble in dimethyl sulfoxide (DMSO) but generally insoluble in water and other common organic solvents like methanol.[5] Given the structural similarities, it is probable that this compound (disodium 2,6-diiodo-1,5-naphthalenedisulfonate) exhibits a comparable solubility pattern.

Table 1: Inferred Qualitative Solubility of this compound in Select Organic Solvents

| Solvent | Inferred Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble |

| Methanol | Likely Insoluble |

| Ethanol | Likely Insoluble |

| Other Common Organic Solvents | Likely Insoluble to Sparingly Soluble |

It is imperative for researchers to experimentally verify these inferred solubilities. The following sections provide detailed protocols for such determinations.

Experimental Protocols for Solubility Determination

The accurate determination of solubility is fundamental in preformulation studies.[2] The shake-flask method, developed by Higuchi and Connors, is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound, particularly for those with low solubility.[4]

3.1. Shake-Flask Method for Thermodynamic Solubility

This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Vials for sample analysis

Procedure:

-

Preparation: Add an excess amount of this compound to a volumetric flask containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.[4]

-

Equilibration: Tightly seal the flasks and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the flasks for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After the equilibration period, allow the flasks to stand undisturbed to permit the undissolved solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. To remove any undissolved microparticles, immediately filter the collected sample through a syringe filter into a clean vial.

-

Analysis: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[2]

-

Data Reporting: Express the solubility as mass per unit volume (e.g., mg/mL) or molarity (mol/L).

3.2. Kinetic Solubility Determination

Kinetic solubility testing is a higher-throughput method often employed in the early stages of drug discovery to assess the dissolution rate of a compound.[1] This method typically involves dissolving the compound in DMSO and then introducing this stock solution into an aqueous buffer.[1]

Procedure Outline:

-

Prepare a concentrated stock solution of this compound in DMSO.

-

In a multi-well plate, add the DMSO stock solution to a series of wells containing the aqueous buffer, creating a range of concentrations.

-

Monitor the solutions for the formation of a precipitate over time using a plate reader that can detect light scattering or turbidity.

-

The kinetic solubility is the concentration at which the compound begins to precipitate under these conditions.

Visualizing the Solubility Determination Workflow

The following diagram, generated using the DOT language, illustrates the logical workflow for determining the solubility of a pharmaceutical compound like this compound.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is sparse, an informed estimation based on analogous compounds suggests solubility in DMSO and limited solubility in other common organic solvents. For drug development professionals, it is crucial to experimentally determine the precise solubility of this compound in relevant solvent systems. The detailed shake-flask protocol provided in this guide offers a robust method for obtaining reliable thermodynamic solubility data, which is essential for informed decision-making in the pharmaceutical development pipeline.

References

Dimethiodal Sodium: A Comprehensive Technical Guide to its Molecular Structure and Spectral Data

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the molecular structure and spectral data of Dimethiodal Sodium. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical analysis.

Molecular Structure

This compound, with the IUPAC name sodium;diiodomethanesulfonate, is an organoiodine compound. Its molecular and structural details are summarized in the table below.

| Identifier | Value | Source |

| Molecular Formula | CHI₂NaO₃S | [1][2] |

| IUPAC Name | sodium;diiodomethanesulfonate | [2] |

| SMILES | C(I)(S([O-])(=O)=O)I.[Na+] | [1] |

| InChI Key | BPILDHPJSYVNAF-UHFFFAOYSA-M | [2] |

| CAS Number | 124-88-9 | [1] |

| Molecular Weight | 369.875 g/mol | [2] |

The structure of this compound consists of a central carbon atom bonded to two iodine atoms and a sulfonate group. The negative charge on the sulfonate group is balanced by a sodium cation.

Figure 1: Molecular structure of this compound.

Spectral Data (Predicted)

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonate group and the carbon-iodine bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| S=O asymmetric stretching | 1200 - 1100 | Strong |

| S=O symmetric stretching | 1070 - 1030 | Strong |

| C-S stretching | 800 - 600 | Medium |

| C-I stretching | 600 - 500 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: A single peak is expected for the carbon atom, significantly shifted downfield due to the presence of two electronegative iodine atoms and the sulfonate group.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| CHI₂ | 20 - 40 |

¹H NMR: A single peak would be expected for the proton attached to the carbon. However, due to the presence of two iodine atoms, this compound is likely unstable in common NMR solvents and may decompose, making proton NMR challenging.

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to the anionic part of the molecule. The presence of two iodine atoms would result in a characteristic isotopic pattern.

| Ion | Expected m/z | Notes |

| [CHI₂O₃S]⁻ | 346.77 | The monoisotopic mass of the diiodomethanesulfonate anion. |

| [M+Na]⁺ | 392.75 | The sodium adduct of the intact molecule. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of a solid compound like this compound.

Infrared (IR) Spectroscopy - Attenuated Total Reflectance (ATR)

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded by pressing the sample against the crystal. The instrument measures the absorption of infrared radiation by the sample.

-

Data Processing: The resulting spectrum is processed to identify the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, as it is a salt). A standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), is added for referencing.

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹³C spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans may be required.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. Chemical shifts are referenced to the internal standard.

Mass Spectrometry - Electrospray Ionization (ESI)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as a mixture of water and methanol.

-

Data Acquisition: The solution is infused into the ESI source of the mass spectrometer. In negative ion mode, the diiodomethanesulfonate anion is detected. In positive ion mode, sodium adducts may be observed.

-

Data Processing: The mass-to-charge ratios of the detected ions are analyzed to determine the molecular weight and fragmentation pattern of the compound.

Figure 2: General experimental workflow for spectroscopic analysis.

This guide provides a foundational understanding of the molecular structure and predicted spectral characteristics of this compound. For definitive analysis, experimental verification of the spectral data is recommended.

References

Unlocking the Potential: Emerging Research Frontiers for Novel Organoiodine Compounds

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of organoiodine chemistry is experiencing a renaissance, driven by the unique reactivity and diverse applications of these fascinating molecules. From precision catalysis to advanced materials and targeted therapeutics, novel organoiodine compounds are at the forefront of innovation. This technical guide provides an in-depth exploration of key research areas, offering a roadmap for scientists and developers seeking to harness the power of organoiodine chemistry. We present quantitative data in structured tables for clear comparison, detailed experimental protocols for key reactions, and visualizations of complex processes to facilitate understanding and inspire new avenues of investigation.

Hypervalent Iodine Catalysis in Asymmetric Synthesis: Crafting Chirality with Precision

Hypervalent iodine compounds have emerged as powerful and environmentally benign reagents in organic synthesis. Their ability to act as catalysts in asymmetric transformations is a particularly exciting frontier, offering metal-free alternatives for the construction of complex chiral molecules.

Enantioselective Oxidative Spirolactonization of Naphthols

A significant breakthrough in this area is the use of chiral hypervalent iodine catalysts for the enantioselective oxidative spirolactonization of naphthols. This reaction provides access to valuable spirocyclic frameworks, which are common motifs in natural products and pharmaceuticals.

Quantitative Data:

| Entry | Catalyst (mol%) | Substrate | Yield (%) | ee (%) |

| 1 | 10 | 1-Naphthol-2-propionic acid | 95 | 92 |

| 2 | 10 | 2-Naphthol derivative | 91 | 98 |

| 3 | 5 | 1-Naphthol derivative | 88 | 95 |

Experimental Protocol: Synthesis of a Chiral Spirobiindane-Based Hypervalent Iodine Catalyst

This protocol describes the synthesis of a spirobiindane-based chiral iodoarene, a precursor to the active hypervalent iodine catalyst.

-

Step 1: Synthesis of the Spirobiindane Core: The synthesis begins with the construction of the rigid spirobiindane backbone, often achieved through a multi-step sequence starting from commercially available materials.

-

Step 2: Iodination: The spirobiindane core is then selectively iodinated at the desired position using an appropriate iodinating agent, such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of triflic acid.

-

Step 3: Functionalization: The iodo-spirobiindane is further functionalized, for example, by introducing ortho-substituents that have been shown to enhance enantioselectivity.[1]

-

Step 4: In situ Generation of the Hypervalent Iodine Catalyst: The chiral iodoarene is oxidized in situ to the active hypervalent iodine(III) species using an oxidant like m-chloroperoxybenzoic acid (mCPBA) at the start of the catalytic reaction.[2]

Catalytic Cycle for Enantioselective Spirolactonization:

Caption: In situ generation of the active catalyst and its role in the asymmetric spirolactonization.

Organoiodine-Catalyzed Enantioselective Intermolecular Oxyamination of Alkenes

Another promising area is the metal-free, organoiodine-catalyzed enantioselective intermolecular oxyamination of alkenes. This reaction provides a direct route to valuable chiral β-amino alcohols. A key innovation in this field is the use of N-(fluorosulfonyl)carbamate as a bifunctional N,O-nucleophile.[3][4][5][6][7]

Quantitative Data:

| Entry | Alkene Substrate | Yield (%) | ee (%) | Regioselectivity (N:O) |

| 1 | Styrene | 92 | 95 | >95:5 |

| 2 | 4-Methylstyrene | 88 | 96 | >95:5 |

| 3 | Cyclohexene | 85 | 92 | N/A |

Experimental Protocol: General Procedure for Enantioselective Oxyamination

-

To a solution of the chiral iodoarene catalyst (5-10 mol%) in a suitable solvent (e.g., acetonitrile) is added the alkene substrate (1.0 equiv.).

-

The reaction mixture is cooled to the specified temperature (e.g., -20 °C).

-

N-(fluorosulfonyl)carbamate (1.2 equiv.) and the oxidant (e.g., mCPBA, 1.5 equiv.) are added sequentially.

-

The reaction is stirred at the same temperature until complete consumption of the starting material, as monitored by TLC.

-

The reaction is quenched, and the product is purified by column chromatography.[3][4][5][6][7]

Organoiodine Compounds in Materials Science: Building with Precision

The unique electronic properties of the carbon-iodine bond, particularly its ability to form halogen bonds, make organoiodine compounds valuable building blocks for advanced materials.

Crystal Engineering through Halogen Bonding

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. This interaction is highly directional and has a strength comparable to hydrogen bonding, making it a powerful tool for crystal engineering.[8][9][10][11][12] 1,4-Diiodotetrafluorobenzene is a commonly used halogen bond donor due to the electron-withdrawing nature of the fluorine atoms, which enhances the electrophilicity of the iodine atoms.

Structural Data for a 1,4-Diiodotetrafluorobenzene Co-crystal:

| Co-former | Crystal System | Space Group | Halogen Bond Distance (Å) | Halogen Bond Angle (°) |

| 4,4'-Bipyridine | Monoclinic | P2₁/c | 2.85 | 175 |

Experimental Protocol: Co-crystallization of 1,4-Diiodotetrafluorobenzene and 4,4'-Bipyridine

-

Equimolar amounts of 1,4-diiodotetrafluorobenzene and 4,4'-bipyridine are dissolved in a suitable solvent, such as chloroform or ethyl acetate.

-

The solution is allowed to slowly evaporate at room temperature.

-

Single crystals suitable for X-ray diffraction are typically formed within a few days.

Halogen Bonding Interaction:

Caption: Directional halogen bonding between 1,4-diiodotetrafluorobenzene and 4,4'-bipyridine.

Radiopaque Iodinated Polyurethanes

Organoiodine compounds are being incorporated into polymers to create inherently radiopaque materials for biomedical applications, eliminating the need for additives like barium sulfate.[13][14] Iodinated bisphenols can be used as chain extenders in the synthesis of polyurethanes.[3][15][16]

Characterization Data for an Iodinated Polyurethane:

| Polymer | Iodine Content (wt%) | Molecular Weight (Mw, g/mol ) | Tensile Strength (MPa) | Elongation at Break (%) |

| I-PU-1 | 25.3 | 45,000 | 28 | 450 |

| I-PU-2 | 35.8 | 42,000 | 32 | 380 |

Experimental Protocol: Synthesis of an Iodinated Polyurethane

-

Step 1: Synthesis of the Iodinated Chain Extender: Bisphenol-A is iodinated using iodine monochloride in the presence of a base to yield 4,4'-isopropylidinedi-(2,6-diiodophenol) (IBPA).[3]

-

Step 2: Polymerization: A two-step polymerization process is employed. First, a prepolymer is formed by reacting a diisocyanate (e.g., 4,4'-methylenebis(phenyl isocyanate), MDI) with a polyol (e.g., poly(tetramethylene glycol), PTMG).

-

Step 3: Chain Extension: The prepolymer is then reacted with the iodinated chain extender (IBPA) to form the final high molecular weight polyurethane. The reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) with a catalyst such as dibutyltin dilaurate. The molar ratio of MDI, PTMG, and IBPA is carefully controlled to achieve the desired properties.[3][16]

Radioiodinated Compounds in Medicine: Illuminating and Treating Disease

Radioisotopes of iodine, particularly Iodine-131, have long been cornerstones of nuclear medicine for both diagnostic imaging and targeted radiotherapy.

Radioiodination of Proteins and Peptides

The ability to label biologically active molecules with radioiodine allows for their use as probes to visualize specific cellular processes or as therapeutic agents to deliver a cytotoxic dose of radiation directly to diseased tissues. The Iodogen method is a widely used technique for the radioiodination of proteins and antibodies.

Quantitative Data for Antibody Radioiodination:

| Antibody | Labeling Efficiency (%) | Specific Activity (mCi/mg) | Immunoreactivity (%) |

| Monoclonal Ab X | >95 | 5-10 | >90 |

Experimental Protocol: Radioiodination of a Monoclonal Antibody using the Iodogen Method

-

Step 1: Iodogen Coating: A solution of Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) in a volatile organic solvent (e.g., chloroform) is added to a reaction vial. The solvent is evaporated under a gentle stream of nitrogen to coat the bottom of the vial with a thin layer of Iodogen.

-

Step 2: Reaction Mixture Preparation: The monoclonal antibody solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the Iodogen-coated vial.

-

Step 3: Radioiodination: A solution of Sodium [¹³¹I]Iodide is added to the vial, and the reaction is allowed to proceed for a specific time (typically 5-15 minutes) at room temperature. The Iodogen acts as a mild oxidizing agent to convert the iodide to a more reactive species that covalently binds to tyrosine residues on the antibody.

-

Step 4: Purification: The reaction is stopped by transferring the mixture to a new vial. The radiolabeled antibody is separated from unreacted iodide using size-exclusion chromatography (e.g., a Sephadex G-25 column).

-

Step 5: Quality Control: The radiochemical purity and immunoreactivity of the labeled antibody are assessed before use.

Workflow for Antibody Radioiodination:

Caption: Step-by-step workflow for the Iodogen radioiodination method.

Antimicrobial Organoiodine Compounds: A New Generation of Infection Fighters

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Organoiodine compounds are a promising class of molecules in this regard, with some derivatives showing potent activity against a range of bacteria and fungi.

Iodinated Quinolines as Antimicrobial Agents

Quinolone antibiotics are a well-established class of drugs. The incorporation of iodine into the quinoline scaffold has been shown to enhance antimicrobial activity.

Quantitative Data: Minimum Inhibitory Concentrations (MICs) of Iodinated Quinolines

| Compound | S. epidermidis (µg/mL) | K. pneumoniae (µg/mL) | C. parapsilosis (µg/mL) |

| Iodo-quinoline A | 8 | 16 | 4 |

| Iodo-quinoline B | 4 | 8 | 2 |

| Ciprofloxacin | 1 | 0.5 | N/A |

Experimental Protocol: Synthesis of 6-Iodo-substituted Carboxy-quinolines

A one-pot, three-component Doebner synthesis can be employed:

-

A mixture of 4-iodoaniline (1.0 equiv.), an aromatic aldehyde (1.0 equiv.), and pyruvic acid (1.2 equiv.) is stirred in a suitable solvent, such as ethanol.

-

A catalytic amount of an acid, like trifluoroacetic acid, is added.

-

The reaction mixture is heated under reflux for several hours.

-

Upon cooling, the product precipitates and can be collected by filtration and purified by recrystallization.[17][15][18][19]

Synthetic Pathway for Iodinated Quinolines:

Caption: A streamlined one-pot synthesis of antimicrobial iodinated quinolines.

Conclusion

The research areas highlighted in this technical guide represent just a glimpse into the vast potential of novel organoiodine compounds. The unique properties of the carbon-iodine bond, from its ability to participate in hypervalent states to its role in halogen bonding, provide a rich playground for chemists and material scientists. For drug development professionals, the applications in asymmetric synthesis, radiopharmaceuticals, and antimicrobial agents offer exciting new avenues for creating next-generation therapies. Continued exploration in these and other emerging areas will undoubtedly unlock even more remarkable applications of organoiodine chemistry in the years to come.

References

- 1. Asymmetric dearomatizing spirolactonization of naphthols catalyzed by spirobiindane-based chiral hypervalent iodine species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of spirocyclic scaffolds using hypervalent iodine reagents [beilstein-journals.org]

- 3. Synthesis and characterization of iodinated polyurethane with inherent radiopacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biodegradable radiopaque iodinated poly(ester urethane)s containing poly(ε-caprolactone) blocks: synthesis, characterization, and biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organoiodine-Catalyzed Enantioselective Intermolecular Oxyamination of Alkenes [organic-chemistry.org]

- 7. Organoiodine-Catalyzed Enantioselective Intermolecular Oxyamination of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Halogen Bonding in Two‐Dimensional Crystal Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Halogen bonds in crystal engineering: like hydrogen bonds yet different. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. journals.iucr.org [journals.iucr.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. [PDF] New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

In Silico Prediction of Dimethiodal Sodium Bioactivity: A Technical Guide for Drug Discovery Professionals

Introduction

Dimethiodal Sodium, a compound with historical use as a radiographic contrast agent, presents a compelling case study for the application of modern in silico drug discovery techniques. While its initial application was not primarily pharmacological, its chemical structure holds the potential for unexplored bioactivities. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to predict the bioactivity of this compound and similar data-poor compounds using computational methods. The following sections will detail a systematic workflow, from initial structural analysis to the prediction of potential biological targets and the design of subsequent experimental validation.

The discovery and development of new drugs are often lengthy and costly processes, with a high rate of failure in clinical trials due to issues with efficacy and toxicity.[1] In silico approaches offer a powerful alternative to streamline this process by predicting the biological activity and potential targets of chemical compounds, thereby accelerating the identification of promising drug candidates.[2] These computational methods range from ligand-based approaches, which rely on the principle of chemical similarity, to structure-based techniques that simulate the interaction between a compound and its putative target.[3]

Proposed In Silico Workflow for Bioactivity Prediction

Given the limited publicly available bioactivity data for this compound, a logical first step is to identify structurally similar compounds with known biological activities. This can be achieved through similarity searches in chemical databases such as PubChem, ChEMBL, and DrugBank. The underlying principle is that structurally similar molecules are likely to have similar biological targets and activities.[3] Once structural analogs are identified, a comprehensive in silico analysis can be initiated, following the workflow outlined below.

Data Presentation: Hypothetical Bioactivity Profile

Following the execution of the in silico workflow, the predicted bioactivities and properties of this compound would be summarized for comparative analysis. The table below presents a hypothetical summary of such data, which would be populated with the results from the computational analyses.

| Prediction Method | Predicted Target | Binding Affinity (kcal/mol) | ADMET Property | Predicted Value |

| Molecular Docking | Cyclooxygenase-2 (COX-2) | -8.5 | Oral Bioavailability | > 80% |

| Molecular Docking | Voltage-gated sodium channels | -7.2 | Blood-Brain Barrier Permeation | Low |

| QSAR | N/A | N/A | hERG Inhibition | Non-inhibitor |

| Pharmacophore Screening | Mu-opioid receptor | -6.8 | Caco-2 Permeability | Moderate |

Experimental Protocols

The validation of in silico predictions is a critical step in the drug discovery pipeline. Below are detailed methodologies for key experiments that could be employed to confirm the predicted bioactivities of this compound.

Cyclooxygenase (COX) Inhibition Assay

-

Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

-

Principle: The assay measures the peroxidase activity of cyclooxygenase, which is coupled to the oxidation of a chromogenic substrate.

-

Procedure:

-

Recombinant human COX-1 or COX-2 enzyme is pre-incubated with varying concentrations of this compound or a reference inhibitor (e.g., celecoxib) in a reaction buffer.

-

The reaction is initiated by the addition of arachidonic acid.

-

The rate of oxidation of the chromogenic substrate is monitored spectrophotometrically.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

-

Electrophysiological Assay for Voltage-Gated Sodium Channels

-

Objective: To assess the effect of this compound on the function of voltage-gated sodium channels.

-

Principle: Patch-clamp electrophysiology is used to measure the ionic currents flowing through the sodium channels in the presence and absence of the compound.

-

Procedure:

-

Cells expressing the target sodium channel subtype are cultured.

-

A glass micropipette forms a high-resistance seal with the cell membrane (giga-seal).

-

The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit sodium currents.

-

This compound is perfused onto the cell, and changes in the sodium current amplitude and kinetics are recorded.

-

The concentration-dependent block of the sodium current is analyzed to determine the IC50.

-

Mandatory Visualization: Potential Signaling Pathway

Based on the hypothetical predicted targets from our in silico workflow, a potential signaling pathway that could be modulated by this compound is the prostaglandin biosynthesis pathway, through the inhibition of COX enzymes.

Conclusion

This technical guide outlines a robust in silico strategy for predicting the bioactivity of this compound, a compound with limited available biological data. By leveraging computational tools for similarity searching, QSAR modeling, pharmacophore analysis, and molecular docking, it is possible to generate testable hypotheses regarding its potential pharmacological effects and mechanisms of action. The proposed workflow, coupled with targeted experimental validation, provides a clear and efficient path for exploring the therapeutic potential of under-investigated chemical entities. The integration of these computational and experimental approaches is essential for modern drug discovery, enabling the rapid identification of novel drug candidates and the elucidation of their biological functions.

References

Methodological & Application

Application Notes and Protocols: Preparation of a Stock Solution of Dimethiodal Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethiodal Sodium (CAS No. 124-88-9), also known as Sodium Diiodomethanesulfonate, is an organoiodine compound. Due to the limited availability of public data on its solubility, stability, and handling, this document provides a generalized framework and best practices for the initial preparation and characterization of a stock solution. Researchers should treat the following as a starting point and perform small-scale solubility and stability tests before preparing larger quantities.

Compound Information

A summary of the known quantitative data for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 124-88-9 | MuseChem[1] |

| Molecular Formula | CHI₂NaO₃S | MuseChem[1] |

| Molecular Weight | 369.88 g/mol | MuseChem[1] |

| Purity | ≥95% (typical) | MuseChem[1] |

Experimental Protocols

Preliminary Solubility Assessment

Objective: To determine a suitable solvent for this compound.

Materials:

-

This compound powder

-

Solvents:

-

Deionized Water (H₂O)

-

Dimethyl Sulfoxide (DMSO)

-

Ethanol (EtOH)

-

-

Vortex mixer

-

Small, clear vials (e.g., 1.5 mL microcentrifuge tubes)

-

Calibrated balance

Methodology:

-

Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into three separate vials.

-

To the first vial, add a small, measured volume of deionized water (e.g., 100 µL).

-

To the second vial, add a small, measured volume of DMSO (e.g., 100 µL).

-

To the third vial, add a small, measured volume of ethanol (e.g., 100 µL).

-

Vortex each vial vigorously for 1-2 minutes.

-

Visually inspect for dissolution. If the compound dissolves, continue adding the solvent in small, measured increments until a precipitate forms or a desired concentration is reached. Record the total volume of solvent added.

-

If the compound does not dissolve, gentle heating (e.g., 37°C water bath) may be attempted, but be aware that this could affect the compound's stability.

Preparation of a Trial Stock Solution

Objective: To prepare a small-volume stock solution based on the results of the preliminary solubility assessment.

Materials:

-

This compound powder

-

Chosen solvent from section 2.1

-

Calibrated balance

-

Appropriate laboratory glassware (e.g., volumetric flask)

-

Pipettes

-

Vortex mixer or magnetic stirrer

Methodology:

-

Based on the solubility test, calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).

-

Carefully weigh the calculated amount of this compound and transfer it to a volumetric flask.

-

Add a portion of the chosen solvent to the flask (approximately half of the final volume).

-

Agitate the solution (vortex or stir) until the compound is completely dissolved. If necessary, sonication can be used to aid dissolution.

-

Once dissolved, add the solvent to the final volume mark on the volumetric flask.

-

Mix the solution thoroughly to ensure homogeneity.

Storage and Stability Assessment

Objective: To determine the appropriate storage conditions for the this compound stock solution.

Materials:

-

Freshly prepared this compound stock solution

-

Multiple small, light-protected storage vials (e.g., amber tubes)

-

Refrigerator (2-8°C)

-

Freezer (-20°C)

-

Freezer (-80°C)

Methodology:

-

Aliquot the stock solution into several small vials to avoid repeated freeze-thaw cycles.

-

Store aliquots at different temperatures: room temperature, 2-8°C, -20°C, and -80°C.

-

Protect the solutions from light by using amber vials or by wrapping clear vials in aluminum foil.

-

Visually inspect the solutions at regular intervals (e.g., 24 hours, 1 week, 1 month) for any signs of precipitation or color change, which may indicate degradation or instability.

-

For quantitative stability analysis, analytical techniques such as HPLC could be employed to measure the concentration of the compound over time.

Visualizations

The following diagram illustrates a logical workflow for determining the appropriate solvent and preparing a stock solution of a compound with unknown solubility characteristics.

Caption: Workflow for preparing a stock solution of a novel compound.

Safety Precautions

As with any chemical, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for specific handling and safety information, if available from the supplier.

Disclaimer

The information provided in these application notes is intended for guidance purposes only. Due to the lack of comprehensive public data on this compound, it is the responsibility of the end-user to determine the suitability of these protocols for their specific applications and to conduct all necessary safety and validation assessments.

References

Dimethiodal Sodium: Application Notes for Radiographic Contrast Media in Urography

For Researchers, Scientists, and Drug Development Professionals